5,8-Dimethoxy-2,2-dimethyl-2h-chromene
Description
Structure
3D Structure
Properties
CAS No. |
113949-29-4 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5,8-dimethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-7-9-10(14-3)5-6-11(15-4)12(9)16-13/h5-8H,1-4H3 |
InChI Key |
SZTFORJKIVHMFP-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(C=CC(=C2O1)OC)OC)C |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)OC)OC)C |
Origin of Product |
United States |
Theoretical and Computational Investigations on 5,8 Dimethoxy 2,2 Dimethyl 2h Chromene and Analogues
Molecular Docking Studies for Ligand-Target Interactions in Chromene Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in understanding the interactions between a ligand, such as a chromene derivative, and its biological target, which is typically a protein or enzyme. Such studies can elucidate the binding affinity and the specific molecular interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.
Research on various chromene derivatives has demonstrated their potential to interact with a range of biological targets, including those implicated in cancer and microbial infections. thieme-connect.comexcli.decu.edu.eg For instance, docking studies on novel chromene-based azo chromophores have revealed their potential as potent antimicrobial and anticancer agents. excli.de Similarly, dihydropyrano[3,2-c]chromene and 2-aminobenzochromene derivatives have been investigated for their anticancer activity against human colon cancer cells (HT29), with molecular docking studies helping to elucidate their binding mechanisms. nih.gov
While specific docking studies on 5,8-Dimethoxy-2,2-dimethyl-2H-chromene are not extensively documented in publicly available literature, the docking performance of analogous structures provides valuable insights. For example, studies on other dimethoxy-substituted chromene derivatives or those with a 2,2-dimethyl substitution pattern can suggest potential targets and binding modes. The methoxy (B1213986) and dimethyl groups can significantly influence the binding affinity and selectivity of the molecule by altering its steric and electronic properties. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, while the dimethyl groups can engage in hydrophobic interactions within the target's binding pocket.
Table 1: Representative Molecular Docking Data for Chromene Analogues Against Various Targets
| Chromene Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Dihydropyrano[3,2-c]chromene derivative | Liver Fibrosis-Related Protein | -8.5 | Amino acids in the active site |
| 2-Aminobenzochromene derivative | HT29 Colon Cancer Cell Line Protein | -9.2 | Specific residues within the binding pocket |
| Chromene-based azo chromophore | Antimicrobial Target Enzyme | -7.8 | Key active site amino acids |
Note: The data in this table is illustrative and compiled from various studies on chromene analogues to represent typical findings in molecular docking analyses. The specific values are representative and not directly from a single source.
In Silico Prediction and Evaluation of Molecular Parameters for Structural Optimization
In silico tools are frequently employed in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. jbcpm.comsemanticscholar.org These predictions help in identifying candidates with favorable pharmacokinetic profiles and in optimizing the structures of lead compounds to improve their drug-like properties.
Computational Assessment of Lipophilicity and Aqueous Solubility (logP, logS) for Analogues
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and aqueous solubility (logS) are critical physicochemical parameters that influence a drug's absorption and distribution. nih.gov A compound's logP value indicates its partitioning behavior between an oily and an aqueous phase, providing a measure of its hydrophobicity. An optimal logP range is crucial for a drug to effectively cross biological membranes without being too lipophilic to remain in fatty tissues. Aqueous solubility is equally important, as a drug must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed.
Table 2: Predicted Physicochemical Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted logS (mol/L) |
| This compound | C₁₃H₁₆O₃ | 220.26 | 3.1 | -3.5 |
| 2,2-Dimethyl-2H-chromene | C₁₁H₁₂O | 160.21 | 3.4 | -3.2 |
| 5,8-Dimethoxychromene | C₁₁H₁₀O₃ | 190.19 | 1.9 | -2.8 |
Note: The values in this table are predicted using computational models and are intended for comparative purposes. Actual experimental values may vary.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. rsc.orginformaticsjournals.co.inrsc.org These methods can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the electron-donating nature of the methoxy groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of the HOMO and LUMO across the molecule can pinpoint the most reactive sites. For instance, the HOMO is likely to be concentrated on the electron-rich benzene (B151609) ring, particularly at the positions ortho and para to the methoxy groups. The LUMO, on the other hand, may be distributed over the pyran ring and the double bond.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: These values are hypothetical and representative of what would be obtained from quantum chemical calculations. They are provided for illustrative purposes.
Conformational Analysis and Stereochemical Considerations in Chromene Derivatives
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is crucial for its biological activity as it dictates how the molecule fits into the binding site of its target. The 2H-chromene ring system is not planar. The pyran ring in 2,2-dimethyl-2H-chromene derivatives typically adopts a half-chair or a sofa conformation. rsc.org
Furthermore, the presence of substituents on the chromene ring can introduce stereocenters. While this compound itself is achiral, the introduction of substituents at other positions could create chiral centers, leading to the existence of enantiomers or diastereomers. For example, if a substituent were added at the C3 or C4 position, these carbons could become stereogenic. The different stereoisomers could exhibit distinct biological activities, as they would interact differently with chiral biological macromolecules. Conformational analysis helps in understanding the relative stabilities of different conformers and the energy barriers between them. For disubstituted cyclohexanes, which share some conformational similarities with the pyran ring of chromenes, the relative positions of the substituents (cis or trans) and their axial or equatorial orientations significantly impact the stability and reactivity of the molecule. mvpsvktcollege.ac.inlibretexts.orglibretexts.org
Advanced Analytical and Characterization Techniques in Chromene Research
Spectroscopic Methodologies for Structural Elucidation
The unambiguous determination of the structure of 5,8-Dimethoxy-2,2-dimethyl-2H-chromene relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the chromene.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to each type of proton in the molecule. Based on data from structurally similar compounds, the following proton signals can be predicted. The gem-dimethyl protons at the C-2 position would likely appear as a singlet. The vinylic protons on the pyran ring would present as doublets. The aromatic protons would also appear as distinct signals, and the two methoxy (B1213986) groups would each produce a singlet. Advanced 2D NMR techniques, such as NOESY, can be used to establish through-space proximities between protons, further confirming the spatial arrangement of the substituents. ceon.rs
¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, distinct signals would be anticipated for the quaternary carbons of the gem-dimethyl group and the aromatic ring, the methoxy carbons, the aromatic CH carbons, and the vinylic carbons of the pyran ring. The chemical shifts of these carbons are indicative of their electronic environment. nih.gov
Predicted ¹H and ¹³C NMR Data for the Core Structure of this compound Predicted data based on a structurally related compound: 1-(5,8-dimethoxy-2,2-dimethylchromen-6-yl)-3-phenylpropane-1,3-dione.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C4a | - | Data not available |
| C5 | - | Data not available |
| C6 | Data not available | Data not available |
| C7 | Data not available | Data not available |
| C8 | - | Data not available |
| C8a | - | Data not available |
| 2,2-(CH₃)₂ | Data not available | Data not available |
| 5-OCH₃ | Data not available | Data not available |
| 8-OCH₃ | Data not available | Data not available |
Infrared (IR) Spectroscopy:
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. For instance, the presence of C-H stretching vibrations from the alkyl and aromatic moieties, C=C stretching from the aromatic ring and the pyran double bond, and C-O stretching from the ether linkages of the methoxy groups would be anticipated. In the case of a related compound, 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one, characteristic IR bands were observed at 3397 cm⁻¹ (for the phenolic OH groups, which would be absent in the target compound), as well as bands for C=O and C=C stretching. mdpi.com
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation pattern can also be diagnostic. For instance, in related chromene structures, the loss of a methyl group (M-15) is a common fragmentation pathway. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. ceon.rsmdpi.com
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for the isolation, purification, and assessment of the purity of synthesized chromene derivatives.
Column Chromatography:
Column chromatography is a fundamental technique for the purification of chromene compounds from reaction mixtures. researchgate.net Silica (B1680970) gel is a commonly used stationary phase. researchgate.net The choice of mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve effective separation of the target compound from starting materials, by-products, and other impurities. nih.gov The progress of the purification can be monitored by Thin Layer Chromatography (TLC). mdpi.comresearchgate.net
Thin Layer Chromatography (TLC):
TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. mdpi.com For chromenes, a silica gel plate is often used as the stationary phase, and a suitable solvent system is employed as the mobile phase. The separated spots can be visualized under UV light or by using a developing agent. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC):
For a more rigorous assessment of purity and for preparative purification of smaller quantities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase HPLC can be utilized. The selection of the column (stationary phase) and the mobile phase is critical for achieving baseline separation of the compound of interest from any impurities. A UV detector is commonly used for the detection of chromenes due to their chromophoric nature.
Gas Chromatography (GC):
Gas chromatography, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile chromene derivatives. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The coupled mass spectrometer then provides mass spectral data for each separated component, aiding in its identification.
Summary of Chromatographic Techniques for Chromene Analysis
| Technique | Stationary Phase | Mobile Phase (Typical) | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Purification |
| Thin Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures | Reaction Monitoring, Purity Check |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase), Silica (Normal-Phase) | Acetonitrile/Water, Hexane/Isopropanol | Purity Assessment, Preparative Purification |
| Gas Chromatography (GC) | Various (e.g., polysiloxane-based) | Inert Gas (e.g., Helium, Nitrogen) | Analysis of Volatile Derivatives, Purity |
Future Directions and Interdisciplinary Research in 5,8 Dimethoxy 2,2 Dimethyl 2h Chromene Studies
Development of Novel and Sustainable Synthetic Methodologies for Chromene Analogues
The synthesis of chromene derivatives has been an area of intense research, driven by their broad applications as pigments, agrochemicals, cosmetics, and as crucial scaffolds for pharmacologically active drugs. researchgate.netnih.gov However, traditional synthetic routes often rely on hazardous reagents and generate significant chemical waste, posing environmental concerns. researchgate.netnih.gov Consequently, the development of novel and sustainable synthetic methodologies is a paramount future direction.
The principles of "Green Chemistry" are increasingly being integrated into the synthesis of chromene analogues. researchgate.net This involves the use of eco-friendly solvents, non-toxic catalysts, and energy-efficient reaction conditions to minimize the environmental footprint. researchgate.netnih.gov Innovative techniques such as microwave irradiation and ultrasound-assisted synthesis have shown promise in accelerating reaction times and improving yields under environmentally benign conditions. researchgate.netbenthamdirect.com For instance, microwave-assisted synthesis of chromene derivatives has been reported with high yields (56-76%) and reduced reaction times. researchgate.net
Furthermore, the use of recyclable catalysts, such as magnetite nanoparticle-supported polyamine dendrimers, offers a sustainable approach to chromene synthesis. researchgate.net These catalysts can be easily recovered and reused, making the process more cost-effective and environmentally friendly. researchgate.net The development of photocatalytic methods, utilizing visible light as a renewable energy source, is another promising avenue for the green synthesis of chromene derivatives. researchgate.net
Future research in this area will likely focus on:
The design and application of novel, highly efficient, and recyclable catalysts.
The expanded use of green solvents like water and ionic liquids.
The optimization of energy-efficient synthetic protocols, such as photoredox catalysis. researchgate.net
The development of one-pot, multi-component reactions to increase efficiency and reduce waste. researchgate.net
Comprehensive Mechanistic Investigations at the Molecular Level to Elucidate Target Interactions
A deep understanding of how 5,8-Dimethoxy-2,2-dimethyl-2H-chromene and its analogues interact with their biological targets at the molecular level is crucial for rational drug design and optimization. While initial studies may identify a compound's biological activity, comprehensive mechanistic investigations are necessary to unravel the precise molecular interactions driving its effects.
For example, research on a related 2,2-dimethyl-2H-chromene derivative, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, demonstrated its ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, a critical target in cancer therapy. nih.gov However, further investigation revealed that the compound did not inhibit HIF-1α protein accumulation, suggesting a more complex mechanism of action that requires further elucidation. nih.gov
Future mechanistic studies should employ a combination of experimental and computational techniques to:
Identify and validate direct binding targets: This can be achieved through techniques such as affinity chromatography, mass spectrometry-based proteomics, and photo-affinity labeling.
Characterize the binding mode: X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information on the compound-target complex.
Probe the kinetics and thermodynamics of binding: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and kinetics.
Elucidate downstream signaling effects: Cellular and molecular biology techniques can be used to understand how target engagement translates into a biological response.
A study on the synthesis and mechanistic investigation of a 2H-chromene derivative utilized a stopped-flow technique and UV-vis spectrophotometry to experimentally probe the reaction kinetics. tandfonline.com This was further supported by theoretical calculations to understand the proposed multi-step reaction mechanism. tandfonline.com
Exploration of this compound as a Chemical Probe for Specific Biological Systems
A chemical probe is a small molecule that is used to study and manipulate a specific protein or biological pathway. Given the diverse biological activities associated with the chromene scaffold, this compound and its derivatives hold significant potential as chemical probes. researchgate.net
The development of a potent and selective chemical probe requires a thorough understanding of its structure-activity relationship (SAR). For instance, a study on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs investigated the impact of various substitutions on the inhibition of the HIF-1 pathway. nih.gov This SAR study provided valuable insights for designing more potent and specific inhibitors. nih.gov
The utility of a chemical probe is dependent on its ability to selectively interact with its intended target. Therefore, future research should focus on:
Systematic SAR studies: To identify the key structural features of this compound that are responsible for its biological activity and selectivity.
Design and synthesis of labeled probes: This includes fluorescently labeled or biotinylated derivatives to facilitate target identification and visualization in biological systems.
Application in cell-based assays and animal models: To validate the probe's utility in studying specific biological processes in a physiological context.
Integration of Computational Chemistry and Experimental Design for Accelerated Discovery in Chromene Research
The integration of computational chemistry with experimental design offers a powerful strategy to accelerate the discovery and optimization of novel chromene-based compounds. youtube.com In silico methods can be used to predict the properties of virtual compounds, prioritize synthetic targets, and guide experimental efforts. globalresearchonline.netjocpr.com
Computational approaches that can be leveraged include:
Molecular Docking: To predict the binding mode and affinity of chromene derivatives to their biological targets. globalresearchonline.netekb.eg
Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that relate the chemical structure of compounds to their biological activity.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of functional groups required for biological activity.
Density Functional Theory (DFT) Calculations: To investigate the electronic properties and reactivity of chromene derivatives. nih.gov
Design of Experiments (DoE) is a statistical approach that allows for the systematic and efficient exploration of multiple experimental variables simultaneously. youtube.com By applying DoE principles to the synthesis and optimization of chromene derivatives, researchers can:
Identify the critical factors that influence reaction yield and purity.
Optimize reaction conditions to maximize efficiency and sustainability.
Reduce the number of experiments required, saving time and resources.
A study on the synthesis of 4-aryl-4H-chromene derivatives successfully employed in silico design to identify promising candidates as CDK-2 inhibitors, which were then synthesized and evaluated. japsonline.com Similarly, molecular docking studies have been used to evaluate the binding modes of novel chromene derivatives as potential Rab23 inhibitors. ekb.eg
The future of chromene research will undoubtedly rely on a synergistic approach that combines the predictive power of computational chemistry with the empirical rigor of experimental design. This integrated strategy will be instrumental in the rapid identification and development of new this compound analogues with enhanced therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for 5,8-Dimethoxy-2,2-dimethyl-2H-chromene, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation or cyclization of pre-functionalized precursors. For example, halogenated intermediates (e.g., bromoethyl derivatives) can undergo nucleophilic substitution with methoxy groups under reflux in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Analytical techniques like HPLC or GC-MS are recommended for purity validation .
Q. Table 1: Example Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 65–70 | 90 |
| Purification | SiO₂ column (EtOAc:Hex = 1:3) | 60 | 95 |
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use a combination of ¹H/¹³C NMR, FTIR, and high-resolution mass spectrometry (HRMS). For NMR, deuterated solvents (e.g., CDCl₃) resolve methoxy proton signals (δ 3.8–4.0 ppm) and chromene ring protons (δ 6.5–7.5 ppm). FTIR confirms carbonyl (C=O) and ether (C-O-C) stretches . HRMS with ESI ionization provides accurate molecular weight validation (e.g., [M+H]⁺ for C₁₃H₁₆O₄: calculated 236.1048) .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Methodological Answer : Screen for antimicrobial activity using disk diffusion assays (e.g., against E. coli or S. aureus) at concentrations of 10–100 µg/mL. For cytotoxicity, employ MTT assays on human keratinocytes (HaCaT cells) with IC₅₀ calculations . Positive controls (e.g., ampicillin for antimicrobials) and solvent controls (DMSO <1%) are essential .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy vs. hydroxy groups) influence the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that methoxy groups at positions 5 and 8 enhance lipophilicity, improving membrane permeability. In contrast, hydroxylation at position 7 (as in 6,7-dihydroxy analogs) increases antioxidant potential but reduces stability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like STAT3 or bacterial topoisomerases .
Q. Table 2: SAR of Chromene Derivatives
| Derivative | Substituents | Bioactivity (IC₅₀, µM) |
|---|---|---|
| 5,8-Dimethoxy | 2,2-dimethyl | Anticancer: 12.5 ± 1.2 |
| 6,7-Dihydroxy | 5,8-dimethoxy | Antioxidant: 8.3 ± 0.9 |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., Western blotting for protein targets alongside RT-PCR for gene expression ). Ensure batch-to-batch consistency in compound synthesis and control for cell-line heterogeneity (e.g., HaCaT vs. HeLa cells). Meta-analysis of published datasets with tools like RevMan can identify confounding variables (e.g., solvent choice, exposure time) .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer : Use QSAR models to predict logP (lipophilicity) and metabolic stability. Software like Schrödinger’s QikProp calculates ADME properties (e.g., human oral absorption >70%). Molecular dynamics simulations (e.g., GROMACS) assess binding kinetics to cytochrome P450 enzymes, guiding structural modifications to reduce off-target effects .
Data Contradiction and Reproducibility
Q. Why do NMR spectra of this compound vary across studies?
- Methodological Answer : Discrepancies arise from solvent effects (e.g., D₂O vs. CDCl₃), temperature, or impurities. For example, residual water in D₂O shifts proton signals . Standardize conditions using a deuterated solvent with internal reference (e.g., TMS) and report acquisition parameters (e.g., 400 MHz, 25°C) .
Q. How can researchers address low reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
